molecular formula C27H26N2O4S B2671565 1-(2,5-Dimethylbenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941887-42-9

1-(2,5-Dimethylbenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No. B2671565
M. Wt: 474.58
InChI Key: PJILHMLRHTYOTF-UHFFFAOYSA-N
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Description

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  • Synthesis Analysis

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  • Molecular Structure Analysis

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  • Physical And Chemical Properties Analysis

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  • Scientific Research Applications

    Antileukemic Activity

    A study on spiro[indoline-3,2′-thiazolidine]-2,4′-diones, including compounds with similar structures to the specified molecule, revealed their preparation via cyclocondensation and their potential antileukemic activity. Specifically, a derivative showed activity in leukemia screen tests, prompting further exploration of analogs for antileukemic screening (Rajopadhye & Popp, 1987).

    Cytotoxicity and ROS Generation

    Dispirooxindoles based on 2-selenoxo-imidazolidin-4-ones, structurally related to the query compound, were synthesized and evaluated for cytotoxicity and reactive oxygen species (ROS) generation ability. These compounds demonstrated considerable in vitro cytotoxicity against cancer cell lines and increased intracellular ROS levels, suggesting a mechanism for their cytotoxic action (Novotortsev et al., 2021).

    Synthesis of Spiro Heterocycles

    Research on the synthesis of spiro heterocycles, including spiro-[indoline-pyrazolinyl-thiazolidine]-2,4′-dione, highlighted efficient synthetic routes to novel spiro heterocycles. These findings contribute to the development of new methodologies in organic synthesis and the exploration of spiro compounds' potential applications (Jain et al., 2003).

    Antimicrobial Activity

    Spiro compounds synthesized from indole-thiazolidin-2,4-diones and bis(5-fluorospiro[indoline-3,2’-thiazolidine]-2,4’-dione) were investigated for antimicrobial activity. These studies contribute to the search for new antimicrobial agents by exploring the biological activities of novel spiro[indol-thiazolidon-2,4-diones] (Al-Romaizan, 2020).

    Anticancer Activity

    Spiro[Thiazolidinone-Isatin] conjugates, similar in structure to the query compound, were synthesized and evaluated for anticancer activity. This research aimed to explore the potential of spiro compounds as anticancer agents, highlighting the importance of structural modifications to enhance therapeutic efficacy (Kaminskyy et al., 2011).

    Safety And Hazards

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    properties

    IUPAC Name

    3-(3,5-dimethylphenyl)-1'-[(2,5-dimethylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C27H26N2O4S/c1-17-9-10-20(4)21(12-17)15-28-24-8-6-5-7-23(24)27(26(28)31)29(25(30)16-34(27,32)33)22-13-18(2)11-19(3)14-22/h5-14H,15-16H2,1-4H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PJILHMLRHTYOTF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC(=CC(=C5)C)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C27H26N2O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    474.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-(2,5-Dimethylbenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

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